Asn-Pro

Description

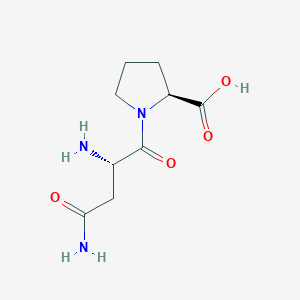

Structure

2D Structure

3D Structure

Properties

CAS No. |

78346-95-9 |

|---|---|

Molecular Formula |

C9H15N3O4 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |

InChI Key |

GADKFYNESXNRLC-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |

Origin of Product |

United States |

Structural and Conformational Aspects of Asn Pro Motifs

Local Structural Motifs Involving Asn-Pro

This compound sequences are commonly associated with specific local structural motifs, predominantly various types of turns. These turns are vital for facilitating abrupt changes in the direction of the polypeptide chain, which is necessary for forming compact, folded protein structures.

This compound sequences frequently occur in turns, notably the Asx-Pro turn. The designation "Asx" refers to either Asparagine (Asn) or Aspartic acid (Asp) at position i of the turn, followed by Proline at position i+1. These turns typically involve three residues (i, i+1, and i+2), characterized by a hydrogen bond formed between the side-chain carbonyl group of the residue at position i (Asn or Asp) and the main-chain NH group of residue i+2.

The Asx-Pro turn is described as a hybrid structure, combining the main-chain-to-main-chain hydrogen bond characteristic of β-turns with the side-chain-to-main-chain hydrogen bond seen in Asx-turns. Structural analyses of proteins reveal that over 60% of Asx-Pro sequences adopt a turn conformation stabilized by a network of hydrogen bonds. These interactions occur between the side chain Oδ and backbone C=O carbonyl oxygens of the Asx residue (i) and the backbone NH groups of residues i+2, i+3, and occasionally i+4.

Studies indicate that this compound-X sequences reliably form Asx-Pro turns. The hydrogen bonding patterns observed in Asx-Pro and this compound-Asn turns align with nuclear magnetic resonance (NMR) studies of helical (this compound-Asn-Ala)n peptides, suggesting that a consensus structure based on these hydrogen bonds can serve as a model for such repetitive sequences found in proteins like the Plasmodium falciparum circumsporozoite protein.

Here is a data table illustrating the prevalence of Asx-Pro sequences in turn conformations:

| Sequence Type | Tendency to Form Turn Conformation | Stabilizing Hydrogen Bonds Involved |

| Asx-Pro | >60% | Side chain Oδ/backbone C=O of Asx (i) to backbone NH of i+2, i+3, and sometimes i+4 |

| This compound-X | High Fidelity | Merged β-turn and Asx-turn hydrogen bonding network |

Proline's unique cyclic structure, where its side chain is bonded to both the α-carbon and the backbone nitrogen, significantly restricts the conformational freedom of the peptide bond preceding it (the Xaa-Pro bond). A key consequence of this structure is the relatively low energy barrier for the cis-trans isomerization of the Xaa-Pro peptide bond compared to peptide bonds involving other amino acids. While the trans conformation is overwhelmingly favored in non-prolyl peptide bonds (approximately 99.96%), Xaa-Pro bonds exhibit a notable propensity for the cis conformation, occurring in about 6% of cases in protein structures.

This higher frequency of the cis isomer in Xaa-Pro bonds is due to the reduced steric difference between the cis and trans states compared to linear amino acids. The cis-trans isomerization of the peptidyl-prolyl bond is an inherently slow process that can limit the rate of protein folding in vitro. Peptidyl-prolyl isomerases (PPIases) are enzymes that accelerate this isomerization, facilitating the efficient folding and functional regulation of proteins.

The ability of the Xaa-Pro bond to readily interconvert between cis and trans conformations provides a crucial point of conformational flexibility or rigidity within a polypeptide chain, influencing local protein structure and impacting biological functions. The identity of the residue preceding proline can influence the favored isomer; for instance, an aromatic residue before proline can increase the likelihood of the cis conformation. This isomerization is implicated in various cellular processes, including protein folding, signaling pathways, and can be modulated by post-translational modifications on adjacent residues.

Here is a data table comparing the prevalence of cis peptide bonds:

| Peptide Bond Type | Approximate % cis in Protein Structures |

| Xaa-Pro | ~6% |

| Non-Prolyl | ~0.04% |

This compound Turns and Their Conformational Properties (e.g., Asx-Pro turn)

Integration within Larger Peptide and Protein Structures

The this compound-Xaa-Tyr(P) motif is a specific recognition sequence for Phosphotyrosine Interaction Domains (PIDs), also known as PTB domains. Shc-like PID domains exhibit specific binding affinity for this motif when the tyrosine residue is phosphorylated (Tyr(P)). This interaction is fundamental for the function of adaptor and scaffold proteins that assemble signaling complexes involved in diverse cellular processes such as neural development, immunity, and cell growth.

PID domains are typically around 160 amino acids in length and share a common structural fold, the PH-domain "superfold," characterized by a beta sandwich structure capped by an alpha helix. The binding pocket for the peptide motif, including the this compound sequence and the critical phosphorylated tyrosine, is formed by beta strand 5 and the C-terminal alpha helix of the PID domain. The specific recognition of the phosphorylated tyrosine and the surrounding amino acids, including the this compound, is essential for recruiting PID-containing proteins to activated signaling molecules like receptor tyrosine kinases.

Here is a data table summarizing key features of PID domains and their interaction motif:

| Feature | Description |

| Domain Name | Phosphotyrosine Interaction Domain (PID) or PTB domain |

| Recognized Motif | This compound-Xaa-Tyr(P) |

| Binding Specificity | Specifically binds to phosphorylated tyrosine (Tyr(P)) within the motif |

| Approximate Length | ~160 amino acids |

| Structural Fold | PH-domain "superfold" |

| Function | Organize signaling complexes, mediate protein interactions |

The this compound-Ala (NPA) sequence motif is a highly conserved signature sequence present in aquaporins, a family of transmembrane channel proteins that facilitate water transport across biological membranes. Aquaporin-2 (AQP2), found in the kidney collecting duct, is a key protein for regulated water reabsorption and concentrating urine.

Aquaporin monomers typically consist of six transmembrane α-helices and two intramembrane half-helices. The NPA motif appears twice within each aquaporin monomer, located in the intramembrane loops B and E. These two NPA regions are positioned facing each other within the membrane and are crucial components of the water-conducting pore. The asparagine residues within the NPA motifs are critical for coordinating the passage of water molecules through the pore via hydrogen bonding, contributing to the channel's selectivity and efficient water transport. The precise spatial arrangement and interaction of the NPA motifs from opposing sides of the membrane protein are fundamental to the channel's function and its ability to exclude ions.

Here is a data table highlighting the NPA motif in Aquaporin-2:

| Feature | Description |

| Protein | Aquaporin-2 (AQP2) |

| Motif | This compound-Ala (NPA) |

| Location in AQP2 | Two copies in intramembrane loops (Loop B and Loop E) |

| Role | Contributes to forming the water-conducting pore |

| Functional Importance | Asn residues coordinate water transport via hydrogen bonding |

This compound sequences are also integrated within larger functional domains of proteins, contributing to their specialized roles. An example is the presence of an this compound sequence within the proline-rich domain of secretogranin V (also known as 7B2). Secretogranin V is an acidic protein located in the secretory granules of neuroendocrine cells and acts as a specific chaperone for the proprotein convertase 2 (PC2).

Secretogranin V contains an N-terminal proline-rich domain. A highly conserved feature in secretogranin V sequences across species is a polyproline motif that includes the sequence Pro-Pro-Asn-Pro-Cys-Pro. The region surrounding this motif is involved in binding to the inactive precursor of PC2 (proPC2), facilitating its transport and maturation within the secretory pathway. While the precise molecular details of the chaperone function and the specific contribution of the this compound sequence within this proline-rich context are areas of ongoing investigation, its evolutionary conservation suggests a significant role in the structural integrity or interaction capabilities of this domain.

Here is a data table summarizing the this compound occurrence in Secretogranin V:

| Protein | Domain/Region | Specific Sequence Context | Proposed Role |

| Secretogranin V (7B2) | N-terminal Proline-Rich Domain | Within Pro-Pro-Asn-Pro-Cys-Pro motif | Involved in binding proPC2 chaperone function |

Other Identified this compound-Containing Peptide Sequences in Biological Contexts

Beyond its fundamental role in protein structure, the this compound sequence is found within longer peptide sequences that perform diverse biological functions. Research has identified several such peptides and proteins where the this compound motif plays a significant role.

One notable context is N-linked glycosylation, a post-translational modification where a carbohydrate is attached to an asparagine residue. While the canonical consensus sequence for N-glycosylation is Asn-X-Ser/Thr (where X is any amino acid except proline), the presence of proline immediately following asparagine (this compound-Ser/Thr) is generally known to preclude N-linked glycosylation in most cases, likely by rendering the asparagine residue inaccessible. wikipedia.orgdtu.dkdtu.dkoup.com However, some prediction tools might still identify this compound-Ser/Thr triplets as potentially glycosylated, although these predictions typically come with a warning and require additional experimental confirmation. dtu.dkdtu.dk Indeed, one study found no occupied this compound-Ser/Thr sequons in a dataset of glycosylation sites. oup.com

The this compound sequence is also relevant in the context of deamidation, a non-enzymatic post-translational modification of asparagine residues. The rate of asparagine deamidation is influenced by the adjacent amino acid. The this compound sequence exhibits a significantly longer deamidation half-time compared to the Asn-Gly sequence. nih.govnih.govresearchgate.net Despite the slower rate, deamidation of this compound-containing peptides can still occur, leading to peptide cleavage products upon incubation. nih.govresearchgate.net Deamidation is a process associated with protein aging and has been implicated in the pathogenesis of age-related diseases and the hypofunction of proteins like crystallins in the eye lens. nih.govresearchgate.netarvojournals.org

Specific peptides containing the this compound motif have been identified with distinct biological activities. For instance, the peptide this compound-Trp-Asp-Gln (NPWDQ), derived from casein (a major milk protein), has been shown to inhibit the penetration of the food allergen ovalbumin into human intestinal Caco-2 cells. nih.govcambridge.org This suggests a potential role for NPWDQ in enhancing the function of the intestinal epithelial barrier, possibly by increasing the expression of proteins like occludin. cambridge.org

In the context of protein-protein interactions, phosphotyrosine binding (PTB) domains are known to commonly bind to this compound-X-Tyr motifs. In these interactions, the peptide containing the motif binds as a β-strand, with the this compound-X-Tyr sequence forming a turn that positions the phosphotyrosine residue for recognition by basic residues in the PTB domain. cellsignal.com

Other identified this compound-containing sequences in biological contexts include:

An unusual N-capping motif, Asn-Lys-Pro, found in the peptide PaDBS1R7, which contributes to a hybrid structural formation (coil/N-cap/α-helix) and diverse biological activities. frontiersin.org The asparagine residue in this motif is critical for stabilizing the α-helix through hydrogen bonds. frontiersin.org

The sequence Pro-His-Ser-Arg-Asn (PHSRN) in human fibronectin, which has been shown to enhance cell-adhesive function. nih.gov

The sequence Pro-Phe-Asn-Pro-Lys/Asn, which is a shared motif in the C-terminal half of long-chain proline-rich antimicrobial peptides, such as those found in the apidaecin (B1169063) and metchnikowin (B1169901) families. researchgate.net

The sequence -Asn-Pro-Lys-, which is present in beta and gamma hemoglobin. core.ac.uk

The conserved this compound-Asp-Gly motif, identified in a cytosolic carboxypeptidase from Burkholderia cenocepacia. researchgate.net

The cyclic peptide sequence this compound-Asn-Gln-Lys-Phe, which has been studied for its binding properties with cucurbit nih.govuril. rsc.org

Table 1: Identified this compound-Containing Peptide Sequences and Associated Biological Contexts

| Peptide Sequence | Biological Context | Source Organism/Protein (if specified) |

| This compound | Dipeptide, Metabolite | Homo sapiens nih.govhmdb.ca |

| Asn-Gly-Thr-Pro | Potential N-glycosylation site (typically not glycosylated if Pro is at X position) | General N-glycosylation motif wikipedia.orgdtu.dkdtu.dkoup.comontosight.ai |

| This compound-Trp-Asp-Gln (NPWDQ) | Inhibition of allergen penetration, Intestinal barrier function enhancement | Casein (milk protein) nih.govcambridge.org |

| This compound-Asn-Ala | Repeating structural motif, Turn formation | Circumsporozoite protein (Plasmodium falciparum) nih.gov |

| This compound-X-Tyr (where X is any amino acid) | Binding motif for Phosphotyrosine Binding (PTB) domains | PTB domain-containing proteins cellsignal.com |

| Asn-Lys-Pro | N-capping motif, α-helix stabilization, Biological activities | PaDBS1R7 peptide frontiersin.org |

| Pro-His-Ser-Arg-Asn (PHSRN) | Enhancement of cell-adhesive function | Human fibronectin nih.gov |

| Pro-Phe-Asn-Pro-Lys/Asn | Motif in proline-rich antimicrobial peptides | Apidaecins and metchnikowins (insects) researchgate.net |

| -Asn-Pro-Lys- | Sequence motif | Beta and gamma hemoglobin core.ac.uk |

| This compound-Asp-Gly | Conserved motif | Cytosolic carboxypeptidase (Burkholderia cenocepacia) researchgate.net |

| This compound-Asn-Gln-Lys-Phe | Binding to cucurbit nih.govuril (cyclic peptide) | Synthetic peptide rsc.org |

| Pro-Asn | Dipeptide, Expected metabolite | Homo sapiens hmdb.ca |

Enzymatic and Non Enzymatic Modifications Involving Asn Pro

Deamidation and Isomerization Pathways

Deamidation is a non-enzymatic post-translational modification that involves the removal of the amide group from the side chain of asparagine or glutamine residues. This reaction can lead to the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues. The deamidation of asparagine residues is a common occurrence in proteins and peptides under physiological conditions and can affect protein structure, stability, and function. pnas.orgwikipedia.org

Non-Enzymatic Deamidation of Asparaginyl Residues Preceding Proline

The rate of asparagine deamidation is significantly influenced by the amino acid residue immediately following it on the C-terminal side (the N+1 residue). nih.govpreprints.orgpnas.org While deamidation typically proceeds through a succinimide (B58015) intermediate, the presence of proline at the N+1 position in an Asn-Pro sequence presents a unique scenario. In this compound sequences, the formation of the typical succinimide intermediate is hindered or cannot occur. nih.govtandfonline.com This structural constraint leads to a dramatically slower deamidation rate compared to sequences where Asn is followed by other residues like glycine. nih.gov For instance, the deamidation half-life for an this compound sequence can be thousands of times longer than that for an Asn-Gly sequence in a similar peptide context. nih.gov

Formation of Succinimide Intermediate and Its Role in Degradation Pathways

For most Asn-X sequences (where X is any amino acid other than Pro), deamidation primarily occurs via a cyclic succinimide intermediate. acs.orgnih.govmdpi.comnih.gov This five-membered ring intermediate is formed by the nucleophilic attack of the backbone nitrogen of the N+1 residue on the amide carbon of the asparagine side chain, releasing ammonia. mdpi.com The succinimide intermediate is metastable and can undergo hydrolysis at either of its two carbonyl groups, leading to the formation of either aspartic acid (Asp) or isoaspartic acid (isoAsp). acs.orgmdpi.com This process is a major pathway for protein degradation and can lead to structural alterations and loss of protein function. nih.govacs.orgmdpi.comacs.org While the succinimide pathway is central to Asn deamidation in general, its formation is specifically impeded in the context of an this compound sequence. nih.govtandfonline.com

Factors Influencing this compound Deamidation Rates (e.g., Adjacent Residues, Main-Chain Conformation)

Although the succinimide pathway is suppressed in this compound sequences, deamidation can still occur, albeit at a much slower rate. The rate of deamidation in this compound sequences, as with other Asn-X sequences, is influenced by various factors beyond the identity of the N+1 residue. These include the primary sequence context (residues adjacent to this compound), secondary and tertiary protein structure, quaternary structure, hydrogen bond formation, surface exposure, and the surrounding solvent environment. pnas.orgnih.govpreprints.orgnih.gov The main-chain conformation of the asparagine residue also plays a role in deamidation rates. nih.gov Computational studies suggest that specific main-chain conformations can influence the activation energy barrier for deamidation. nih.gov The presence of basic amino acids, such as lysine (B10760008) or arginine, one residue removed from Asn or Gln, has also been suggested to promote deamidation rates, potentially through base-catalyzed processes. nih.gov

Proteolytic Cleavage and Degradation Pathways

Proteolytic cleavage, the enzymatic hydrolysis of peptide bonds, is another critical process affecting peptides and proteins containing the this compound sequence. While deamidation is a non-enzymatic process, proteolytic cleavage is typically mediated by enzymes called proteases.

This compound as a Determinant in Non-Enzymatic Peptide Bond Cleavage at the C-Terminal Side of Asparagine

In addition to deamidation, Asn residues can also be involved in non-enzymatic peptide bond cleavage at their C-terminal side. This reaction, while generally slower than deamidation, can also contribute to protein degradation. acs.org Notably, when proline is the residue immediately following asparagine (forming an this compound sequence), this non-enzymatic peptide bond cleavage at the C-terminal side of asparagine can become a principal degradation pathway for that asparagine residue. acs.org This suggests that the unique structural constraints imposed by the proline residue not only hinder the typical deamidation pathway but may also favor alternative degradation routes, such as direct peptide bond hydrolysis.

Role of N-Terminal this compound in the N-Degron Pathway and Protein Turnover

The N-degron pathway (formerly known as the N-end rule pathway) is a proteolytic system that relates the stability of a protein to the identity of its N-terminal amino acid residue. rupress.orgmdpi.com Certain N-terminal residues, known as N-degrons, can lead to rapid ubiquitination and degradation of the protein by the proteasome. rupress.org The N-degron pathway involves several branches, recognizing different types of N-terminal residues. rupress.org

In eukaryotes, N-terminal asparagine (Nt-Asn) can act as a tertiary degron in the Arg/N-degron pathway. rupress.orgmdpi.com For Nt-Asn to become a signal for degradation in this pathway, it must first be deamidated to aspartate (Asp) by a specific N-terminal amidase, such as N-terminal asparagine amidohydrolase 1 (NTAN1). mdpi.com The resulting N-terminal aspartate then acts as a secondary degron, which can be further modified (e.g., arginylated) and recognized by E3 ubiquitin ligases of the N-degron pathway, leading to protein degradation. rupress.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9920984 |

| Asparagine | 202 |

| Proline | 145742 |

| Aspartic acid | 444704 |

| Isoaspartic acid | 123796 |

| Succinimide | 8030 |

Interactive Data Tables

Based on the provided text, a comparative table illustrating the relative deamidation half-lives of Asn-Gly versus this compound sequences can be constructed:

| Sequence | Relative Deamidation Half-life (compared to Asn-Gly) | Source Context |

| Asn-Gly | 1x (reference) | Pentapeptide study |

| This compound | ~7000x longer | Pentapeptide study nih.gov |

Another table could summarize the factors influencing Asn deamidation rates, applicable to this compound sequences as well:

| Factor | Influence on Deamidation Rate | Source References |

| Adjacent Residues (N+1) | Significant (e.g., Gly vs Pro) | nih.govpreprints.orgpnas.org |

| Secondary Structure | Influential | pnas.orgnih.govpreprints.orgnih.gov |

| Tertiary Structure | Influential | pnas.orgnih.govpreprints.orgnih.gov |

| Quaternary Structure | Influential | nih.govnih.gov |

| Hydrogen Bond Formation | Influential | pnas.orgnih.govpnas.orgnih.gov |

| Surface Exposure | Influential | nih.gov |

| Solvent Molecules | Influential | nih.gov |

| Main-Chain Conformation | Influential | nih.gov |

| Basic Amino Acids (nearby) | Can promote rate | nih.gov |

Considerations for this compound Sequences in Substrate Specificity of Asparaginyl Ligases and Endopeptidases

The dipeptide sequence Asparagine-Proline (this compound) plays a significant role in determining the substrate specificity of various enzymes, particularly asparaginyl ligases and endopeptidases. These enzymes catalyze crucial reactions involving peptide bonds, and the presence and position of this compound can influence both the efficiency and the nature of the enzymatic outcome.

Asparaginyl endopeptidases (AEPs), also known as legumains, are cysteine proteases that typically cleave peptide bonds on the C-terminal side of asparagine (Asn) or aspartate (Asp) residues. rsc.org This cleavage proceeds through a succinimide intermediate. rsc.org Interestingly, AEPs can also function as peptide asparaginyl ligases (PALs), catalyzing the formation of peptide bonds, often in cyclization or ligation reactions. rsc.orgfrontiersin.orgresearchgate.net The catalytic outcome (hydrolysis or ligation) can be influenced by factors such as pH and substrate structure, with acidic pH generally favoring hydrolysis. researchgate.net

The substrate specificity of AEPs and PALs is primarily determined by the amino acid residues flanking the scissile bond, particularly at the P1, P1', and P2' positions according to the Schechter and Berger nomenclature. rsc.org For AEPs, there is often a strict preference for Asn at the P1 position. rsc.org However, the influence of the residue at the P1' position (immediately following Asn) is significant.

Research on asparaginyl ligases like butelase-1 and Viola yedoensis peptide asparaginyl ligase 2 (VyPAL2) has shed light on their substrate preferences. Butelase-1, a well-characterized PAL, recognizes a short tripeptide tag, such as Asn-His-Val (NHV), and cleaves the peptide bond at Asn to rejoin it with the amino terminal residue of another peptide. thno.org VyPAL2 also functions as a PAL, cleaving an Asn-Xaa peptide bond and forming an acyl-enzyme thioester intermediate that can undergo aminolysis by a nucleophile. thno.org While butelase-1 shows a preference for certain P1' residues, VyPAL2 can favor different residues at this position, demonstrating variations in substrate specificity among PALs. thno.org

The presence of Proline at the P1' position (i.e., an this compound sequence) can have distinct effects on enzymatic activity. In the context of non-enzymatic deamidation of Asn, the presence of a Pro residue immediately following Asn (this compound) significantly slows down the deamidation rate compared to other residues like Gly. nih.govnih.gov This is because the cyclic structure of proline prevents the formation of the cyclic succinimide intermediate, which is the common pathway for Asn deamidation. nih.gov This suggests that this compound sequences are relatively stable against non-enzymatic degradation via succinimide formation.

In enzymatic contexts, particularly for endopeptidases, the effect of this compound can vary. Some endopeptidases exhibit specificity for cleavage at or near proline residues. For instance, Pro-Pro endopeptidase-1 (PPEP-1) from Clostridium difficile uniquely hydrolyzes Pro-Pro bonds within a specific consensus sequence, but it also requires an Asn residue at the P2 position (two residues before the cleavage site) for efficient cleavage. nih.govbiorxiv.org This highlights that while Pro-Pro is the scissile bond for PPEP-1, an upstream Asn plays a crucial role in substrate recognition and cleavage efficiency.

Conversely, some enzymes may be hindered by the presence of proline. For example, studies on asparaginyl ligases indicate that while they are generally relaxed at the Xaa position (P1') following Asn, allowing most amino acids, proline is often an exception and may not be favored. researchgate.net However, engineered asparaginyl ligases have shown the ability to synthesize tertiary amide bonds by accepting diverse secondary amine nucleophiles, including proline-containing products, which were found to be protected from further recognition by the enzyme. researchgate.net This suggests that while this compound might not be a preferred cleavage or ligation site for some wild-type AEPs/PALs, it can be tolerated or even utilized by engineered variants.

The specific sequence context surrounding the this compound dipeptide is critical for determining whether it serves as a substrate for cleavage or ligation by these enzymes. The binding pockets of the enzyme, particularly the S1 and S1' pockets that interact with the P1 (Asn) and P1' (Pro) residues of the substrate, dictate the specificity. researchgate.netpnas.orgnih.gov Subtle variations in these pockets can significantly influence substrate binding and catalytic activity. pnas.org

While detailed kinetic data specifically for this compound as a P1-P1' cleavage or ligation site for a wide range of AEPs and endopeptidases is not extensively available in the provided search results, the literature indicates that:

Asn at P1 is a strong determinant for AEP/PAL activity. rsc.org

The residue at P1' significantly influences the rate and outcome of Asn-centered modifications. nih.govnih.gov

Pro at P1' generally hinders non-enzymatic deamidation of Asn. nih.govnih.gov

Some endopeptidases, like PPEP-1, have specificity influenced by Asn at positions other than P1, alongside proline at the cleavage site. nih.govbiorxiv.org

Proline at P1' can be disfavored by some asparaginyl ligases, but engineered variants may accommodate or even benefit from its presence. researchgate.net

Further research involving detailed kinetic studies with peptides containing this compound sequences at various positions relative to the scissile bond would provide a more comprehensive understanding of its impact on the substrate specificity of a broader range of asparaginyl ligases and endopeptidases.

Table 1: Relative Deamidation Half-times of Asn-Xaa Sequences

| Sequence | Relative Half-time (compared to Asn-Gly) | Reference |

| Asn-Gly | 1 | nih.gov |

| Asn-Ile | ~300-fold longer | nih.gov |

| Asn-His | ~9-fold longer | nih.gov |

| This compound | ~7000-fold longer | nih.gov |

Note: Data is based on pentapeptides under specific conditions.

This table illustrates the significant inhibitory effect of proline at the P1' position on the non-enzymatic deamidation of Asn. While this is a non-enzymatic process, it highlights a key chemical property of the this compound sequence that differentiates it from Asn followed by other amino acids and could indirectly influence enzymatic processing or protein stability.

The role of this compound in enzymatic specificity is complex and context-dependent, influenced by the specific enzyme, its active site architecture, and the surrounding amino acid sequence.

Biological Functions and Molecular Mechanisms

Role in Protein Turnover and Stability

The Asn-Pro sequence is a significant determinant of a protein's fate within the cell, influencing its structural integrity and metabolic stability.

The metabolic stability of a protein, often described by its half-life, can be governed by the identity of its N-terminal amino acid, a principle known as the N-end rule. researchgate.net The this compound motif can be involved in this regulatory process through pathways that recognize either asparagine or proline at the protein's amino-terminus.

Proteolytic pathways, such as the N-degron pathways, target proteins for degradation based on specific N-terminal residues (N-degrons). nih.govpnas.org The generation of these degradation signals often requires an initial proteolytic cleavage. pnas.orgmdpi.com For instance, methionine aminopeptidases (MetAPs) can cleave the initial methionine from a nascent polypeptide chain. mdpi.com It has been observed in budding yeast that if methionine is followed by asparagine, cleavage can occur, exposing an N-terminal asparagine that can act as a degradation signal. mdpi.com

Separately, N-terminal proline residues are recognized by the GID ubiquitin ligase complex, whose substrate recognition subunit, Gid4, contains a binding pocket specifically for amino-terminal proline. pnas.orgmdpi.com This "Pro/N-degron" pathway targets proteins for degradation, playing a crucial role in processes like the removal of gluconeogenesis enzymes. pnas.org Therefore, depending on the protein's processing, either residue of the this compound motif can become the N-terminal residue and thus dictate the protein's half-life.

The this compound sequence can significantly influence the correct three-dimensional folding of a protein and its propensity to aggregate. Proline residues are known to introduce kinks into polypeptide chains, and the isomerization between their cis and trans conformations can be a rate-limiting step in protein folding. cuni.cz

Specific motifs containing this compound are critical for structural stability. In Fibroblast Growth Factor-1 (FGF-1), the substitution of a statistically preferred β-turn motif, this compound-Asp-Gly, at key positions was shown to have a consistently favorable effect on the protein's thermostability. pnas.org

Conversely, the presence of asparagine residues, particularly in low-complexity domains, can increase a protein's tendency to form aggregates. frontiersin.org This is a hallmark of several neurodegenerative diseases, which are often characterized by the accumulation of insoluble protein aggregates. frontiersin.org Studies on Bence-Jones proteins have shown that introducing asparagine at certain positions can enhance the formation of fibril-like structures, and this amyloidogenic property is highly dependent on the location of the Asn residue within the protein's structure. mdpi.comresearchgate.net The Gln/Asn (QN)-rich motif is a known amyloidogenic core in proteins like TDP-43, where its presence contributes to the ability to form aggregates implicated in Amyotrophic Lateral Sclerosis (ALS). frontiersin.org

Regulation of Protein Half-Lives Mediated by this compound Motifs

Involvement in Cellular Signaling Pathways

The this compound motif is a key component of recognition sequences in various cellular signaling pathways, enabling specific protein-protein interactions that transmit signals from the cell surface to the nucleus.

A critical signaling motif in pathways initiated by growth factors is the this compound-Xaa-Tyr (NPXY) sequence, where Xaa can be any amino acid. nih.gov This motif is recognized by a class of protein modules known as Phosphotyrosine Interaction Domains (PIDs), also called Phosphotyrosine-Binding (PTB) domains. ebi.ac.ukebi.ac.ukcellsignal.com

Unlike SH2 domains, which typically bind to residues C-terminal to a phosphotyrosine, PIDs found in adaptor proteins like Shc have a high specificity for residues amino-terminal to the phosphotyrosine, preferentially binding the this compound-Xaa-pTyr motif. nih.govcellsignal.com This interaction is fundamental for assembling signaling complexes. When a growth factor receptor is activated and its tyrosine residues are phosphorylated, the NPxpY motif becomes a docking site for PID-containing proteins like Shc. ebi.ac.ukembl.de This binding event recruits the adaptor protein to the activated receptor, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival. ebi.ac.ukebi.ac.uk

Table 1: Interaction of the this compound-Xaa-Tyr(P) Motif with PID/PTB Domains

| Feature | Description | Source(s) |

| Binding Motif | This compound-Xaa-Tyr(P) or NPxY(P). | nih.govcellsignal.com |

| Recognition Domain | Phosphotyrosine Interaction Domain (PID) / Phosphotyrosine-Binding (PTB) Domain. | ebi.ac.ukebi.ac.uk |

| Key Adaptor Protein | Shc (Src homology 2 domain-containing) transforming protein. | nih.govembl.de |

| Requirement | Binding is dependent on the phosphorylation of the tyrosine residue within the motif. | cellsignal.com |

| Signaling Context | Crucial for signal transduction from activated growth factor receptors and cytokine receptors. | ebi.ac.ukembl.de |

| Function | Serves as a docking site to recruit adaptor proteins and assemble signaling complexes. | ebi.ac.ukebi.ac.uk |

The this compound sequence is found in synthetic peptides designed to modulate the signaling of Thyrotropin-Releasing Hormone (TRH). TRH is a hormone that, in addition to its classic endocrine role, has significant functions as a neuromodulator in the central nervous system. frontiersin.org

A novel synthetic pentapeptide, Glp–Asn–Pro–D-Tyr–D-TrpNH₂ , has been developed as a TRH analog. nih.gov This peptide is notable because it produces and potentiates central TRH actions in rats without causing the release of thyroid-stimulating hormone (TSH) from the pituitary gland. nih.gov Research has shown that this this compound-containing peptide has a unique binding profile; it does not bind effectively to the cloned TRH receptor subtypes (TRHR1 and TRHR2) expressed in cell lines, but it does bind with high affinity to native TRH receptors in rat brain tissue. nih.gov This suggests that the peptide may interact with a yet-unidentified TRH receptor subtype present in the brain, highlighting its potential as a tool for dissecting the diverse functions of TRH signaling. nih.gov

Table 2: Comparison of TRH and a Synthetic this compound-Containing Analog

| Compound | Sequence | Key Characteristic | Source(s) |

| TRH | Glp-His-Pro-NH₂ | Endogenous hormone; stimulates TSH release from the pituitary. | frontiersin.org |

| TRH Analog | Glp–Asn–Pro–D-Tyr–D-TrpNH₂ | Synthetic; modulates central TRH activity without TSH release; binds selectively to native brain receptors. | nih.gov |

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors that are uniquely activated by proteolytic cleavage of their N-terminal domain. biorxiv.orginterchim.fr This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. biorxiv.org The this compound sequence is present in both endogenous and synthetic peptides that interact with these receptors, particularly PAR1, the thrombin receptor.

The activation of human PAR1 by proteases like thrombin exposes a new N-terminus with the sequence SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), where Asn is the sixth residue. biorxiv.org This sequence, ending just before a proline in the full tethered ligand, is crucial for receptor activation. psu.edu Synthetic peptides mimicking this tethered ligand can also activate the receptor.

Furthermore, peptides containing the full this compound sequence have been developed to study PAR1 function. For example, the peptide YFLLRNP (Tyr-Phe-Leu-Leu-Arg-Asn-Pro) acts as a PAR1 antagonist in human platelets, capable of inducing a shape change but unable to cause full platelet activation. anaspec.com This demonstrates that sequences incorporating this compound can modulate, and in some cases inhibit, PAR1 signaling.

Table 3: this compound Sequences in PAR1-Interacting Peptides

| Peptide | Sequence | Function | Source(s) |

| PAR1 Tethered Ligand | SFLLRN PNDKYEPF... | Endogenous agonist sequence exposed after cleavage. | biorxiv.orgpsu.edu |

| PAR1 Antagonist 1 | YFLLRNP -OH | Synthetic antagonist; induces partial platelet activation. | anaspec.com |

| Thrombin Receptor Agonist | SFLLRNP ... | A synthetic agonist peptide based on the tethered ligand. | anaspec.com |

This compound-Containing Peptides as Modulators of Thyrotropin-Releasing Hormone (TRH) Signaling

Modulation of Enzyme Activity

The dipeptide Asparagine-Proline (this compound) is implicated in the modulation of key enzymatic activities, demonstrating its relevance in biochemical pathways. Its influence is particularly noted in the context of dipeptidyl peptidase IV (DPP-IV) and tyrosinase, where the presence of the this compound sequence can affect the inhibitory potential of peptides.

Peptides containing the this compound sequence have been studied for their ability to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme crucial in glucose homeostasis. DPP-IV is responsible for the degradation of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. nih.gov Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. amazonaws.com

Research has shown that the dipeptide this compound itself is a very weak inhibitor of DPP-IV. amazonaws.com Studies on casein-derived peptides identified this compound as having an IC50 value greater than 20,000 µM, categorizing it as one of the least potent inhibitors among the peptides tested. amazonaws.com For comparison, more potent dipeptide inhibitors like Gln-Pro have IC50 values around 65.3 µM. amazonaws.com While the presence of a proline residue is often a good indicator for DPP-IV inhibitory potential, the specific amino acid at the N-terminus plays a critical role in determining the strength of this inhibition. nih.govamazonaws.com

| Peptide | Source | DPP-IV IC50 (µM) | Reference |

| This compound | Casein-derived | >20,000 | amazonaws.com |

| Gln-Pro | Casein-derived | 65.3 ± 3.5 | amazonaws.com |

| Trp-Pro | Milk Protein-derived | 44.2 ± 2.0 | ucd.ie |

| Ile-Pro-Ile | Milk Protein-derived | 3.5 ± 0.2 | ucd.ie |

This table presents the half-maximal inhibitory concentration (IC50) values of various peptides against Dipeptidyl Peptidase IV (DPP-IV), highlighting the weak inhibitory capacity of this compound compared to other peptides.

The structural characteristics of a peptide are paramount in defining its capacity to inhibit DPP-IV. A key feature of many potent DPP-IV inhibitors is the presence of a proline or alanine (B10760859) residue at the penultimate position (P1) of the N-terminus, a structural feature that this compound possesses. nih.gov However, the amino acid at the N-terminal position (P2) significantly influences the binding affinity and inhibitory activity.

Potent DPP-IV inhibitors generally feature a hydrophobic or aromatic amino acid (such as Val, Ile, Leu, Trp, or Phe) at the N-terminus. ucd.iemdpi.com These hydrophobic residues are thought to enhance interactions with hydrophobic pockets within the S1 subsite of the DPP-IV active site. mdpi.com The dipeptide this compound, with asparagine at its N-terminus, deviates from this trend. Asparagine is a polar, hydrophilic amino acid. mdpi.com The lack of a hydrophobic N-terminal residue in this compound is a likely structural reason for its weak DPP-IV inhibitory activity. ucd.ie While the proline at the C-terminus fits the general requirement for substrate recognition by DPP-IV, the hydrophilic nature of the asparagine residue at the N-terminus results in poor interaction with the enzyme's active site, leading to significantly lower inhibitory potency compared to peptides with hydrophobic N-terminal amino acids. ucd.ieacs.org

The this compound sequence is also found within peptides that exhibit inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com Inhibition of tyrosinase is a primary strategy for developing skin-whitening agents in cosmetics and treatments for hyperpigmentation. researchgate.net

| Peptide | Sequence | Source | Tyrosinase IC50 (mM) | Reference |

| YPNPY | Tyr-Pro-Asn-Pro-Tyr | Hyriopsis cumingii Nacre | 0.545 ± 0.028 | mdpi.com |

This table shows the tyrosinase inhibitory activity of a peptide containing the this compound sequence.

Structural Determinants for DPP-IV Inhibition by this compound Peptides

Metabolic Significance

The dipeptide this compound demonstrates metabolic importance, particularly in the context of diel metabolic rhythms and plant responses to environmental stressors like drought. Its fluctuating levels suggest a role in metabolic adaptation and cellular homeostasis.

In the model plant Arabidopsis thaliana, the levels of numerous proteogenic dipeptides, including this compound, exhibit significant diel fluctuations, oscillating with the day-night cycle. frontiersin.orgnih.gov Research has shown that the abundance of this compound, along with other proline-containing dipeptides like Pro-Ser and Pro-Ala, increases during the day and subsequently decreases at night. frontiersin.org

These fluctuations are part of a broader metabolic rewiring that allows plants to adapt to changes in carbon availability between light and dark periods. nih.gov During the day, when photosynthesis provides an abundance of energy and carbon, these dipeptides accumulate. nih.gov At night, as carbon reserves are mobilized to sustain metabolism and growth, the levels of these dipeptides fall. nih.gov This pattern suggests that dipeptides like this compound may serve as metabolic signals or alternative respiratory substrates to support cellular processes when carbon is limited. frontiersin.org The accumulation of these dipeptides, derived from protein degradation, is considered a mechanism to enable the redistribution of carbon flux and maintain metabolic homeostasis. nih.gov

The constituent amino acids of this compound, asparagine (Asn) and proline (Pro), are well-known for their roles in plant responses to drought stress. frontiersin.org Proline acts as a crucial osmolyte, accumulating in plants under drought conditions to help maintain cellular turgor and protect cellular structures. frontiersin.org Asparagine is a key compound for nitrogen storage and transport, and its accumulation also increases under various stress conditions, including drought. frontiersin.orgmdpi.com

While direct evidence for the specific role of the dipeptide this compound in drought resistance is still emerging, the accumulation of its components is a hallmark of the plant stress response. nih.gov Studies on tomato plants have shown that treatment with protein hydrolysates, which led to an increase in various dipeptides, enhanced recovery from drought stress. researchgate.net It has been suggested that dipeptides containing glucogenic amino acids can mitigate water stress by acting as a carbon source when photosynthesis is limited. researchgate.net Given that both asparagine and proline can be channeled into energy metabolism, it is plausible that the this compound dipeptide could play a role in providing metabolic support during drought-induced energy deficits. The increased concentration of Asn and Pro during drought suggests that the synthesis and potential accumulation of their dipeptide form, this compound, could be part of the complex metabolic adjustments that contribute to drought tolerance in plants.

This compound Containing Peptides as Potential Biomarkers in Metabolic Disturbances (e.g., Diabetic Nephropathy)

Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for identifying novel biomarkers for various diseases, including metabolic disturbances like diabetic nephropathy (DKD). frontiersin.orgnih.gov Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. frontiersin.orgnih.gov Early detection and risk stratification are crucial for timely intervention and management. nih.govsemanticscholar.org In this context, specific peptides containing the asparagine-proline (this compound) sequence have been investigated for their potential as biomarkers.

Detailed Research Findings

Recent research has highlighted the potential of serum metabolomics in discriminating the progression of diabetic kidney disease. frontiersin.orgnih.gov One cross-sectional study utilizing untargeted liquid chromatography-mass spectrometry (LC/MS) analyzed plasma metabolites in patients with type 2 diabetes, with and without kidney disease, and with varying degrees of proteinuria. frontiersin.orgnih.gov The study identified two tetrapeptides whose circulating levels were elevated in correlation with the progression of proteinuria in DKD: Asn-Met-Cys-Ser and Asn-Cys-Pro-Pro. frontiersin.orgnih.gov

The tetrapeptide Asn-Cys-Pro-Pro, which contains the this compound motif, was found to have its circulating levels increase with the severity of DKD. frontiersin.org In a validation cohort, the levels of Asn-Cys-Pro-Pro were assessed in healthy controls and DKD patients with moderate and heavy proteinuria. nih.gov

Further analysis using Receiver Operating Characteristic (ROC) curves was performed to evaluate the predictive value of these peptides. frontiersin.orgnih.gov For Asn-Cys-Pro-Pro, the results indicated its potential as a biomarker for DKD with moderate proteinuria. frontiersin.orgnih.gov The study determined a cutoff value for circulating Asn-Cys-Pro-Pro and calculated its sensitivity and specificity for predicting this condition. frontiersin.orgnih.gov These findings suggest that this compound containing peptides could serve as promising biomarkers for identifying DKD patients at high risk of progression. frontiersin.org The study also noted that these peptide levels were not connected with other clinical parameters such as age, sex, blood pressure, HbA1c, serum lipids, eGFR, serum creatinine (B1669602) (sCr), blood urea (B33335) nitrogen (BUN), and urinary creatinine (Ucr) among DKD patients. frontiersin.org

The investigation into urinary peptides has also been a significant area of research for DKD biomarkers. unich.itresearchgate.net A classifier known as CKD273, which is a panel of 273 urinary peptides, has been shown to predict the progression of DKD. semanticscholar.orgunich.it While the specific sequences of all 273 peptides are not always detailed in broad reviews, the approach underscores the value of urinary peptide analysis in assessing kidney damage in diabetic patients. unich.it The primary components of such classifiers are often fragments of abundant proteins like collagen and albumin. unich.it

The table below summarizes the key research findings on the this compound containing peptide, Asn-Cys-Pro-Pro, as a potential biomarker in diabetic nephropathy.

| Biomarker | Condition | Sample Type | Key Finding | Sensitivity | Specificity | Cutoff Value |

| Asn-Cys-Pro-Pro | Diabetic Kidney Disease with moderate proteinuria | Serum | Elevated circulating levels with DKD proteinuria progression. frontiersin.org | 92% | 85.69% | 1.03 M |

This interactive table provides a summary of research findings. Users can sort and filter the data for better analysis.

These findings underscore the potential of this compound containing peptides, specifically the tetrapeptide Asn-Cys-Pro-Pro, as a clinically relevant biomarker for the progression of diabetic nephropathy. frontiersin.orgnih.gov The high sensitivity and specificity for identifying DKD with moderate proteinuria suggest its utility in early risk stratification. frontiersin.orgnih.gov

Advanced Research Methodologies for Asn Pro Investigation

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic techniques are fundamental in the separation, identification, and quantification of Asn-Pro and related compounds. These methods offer high sensitivity and selectivity, enabling researchers to analyze complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Analysis of Asn and Pro

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of amino acid enantiomers, including asparagine (Asn) and proline (Pro). The presence of D-amino acids, even at low concentrations (around 1% of the L-form or lower), can be significant in biological samples such as plasma, particularly in the context of conditions like chronic kidney disease (CKD) nih.gov. Highly selective analytical methods are required for accurate and precise determination of these D-amino acids in complex matrices nih.gov.

Three-dimensional HPLC systems equipped with reversed-phase, anion-exchange, and enantioselective columns have been developed for the determination of asparagine, serine, alanine (B10760859), and proline enantiomers nih.gov. For sensitive analysis, amino acids can be precolumn derivatized with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole and detected by fluorescence nih.gov. Such systems have been validated using human plasma, demonstrating sufficient linearity, precision, and accuracy nih.gov. Application of this 3D-HPLC system to plasma from patients with different stages of CKD allowed for the clear observation of target D-amino acids without interference nih.gov. Good correlations have been shown between kidney function and the %D values of analytes, especially D-Asn and D-Ser, highlighting the utility of this method for sensitive diagnosis nih.gov.

Two-dimensional HPLC (2D-HPLC) is also employed for the enantioseparation of amino acids. A comprehensive enantioselective 2D-HPLC setup can couple a reversed-phase column in the first dimension with a short enantioselective column in the second dimension chromatographyonline.com. This approach can achieve full resolution of enantiomer pairs, including those of Ala and Pro derivatives, due to combined selectivity chromatographyonline.com. While full resolution of Asn/Gln enantiomer pairs in 2D-LC is possible through combined selectivity, the resolution of Ala and Pro enantiomer pairs may rely solely on the 2D separation's enantioselectivity and chemoselectivity chromatographyonline.com.

Ultra-high-performance liquid chromatography (UHPLC) coupled with drift tube ion mobility-mass spectrometry (LC-IM-MS) offers another approach for enantioselective amino acid analysis acs.org. Using a chiral core-shell tandem column approach, baseline separation (Rs ≥ 1.5) for many chiral amino acid enantiomer pairs, including Asn, can be achieved acs.org. Proline enantiomers, however, may require the contribution of specific columns in a tandem arrangement for sufficient enantioselectivity acs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and characterization of peptides, including those containing the this compound sequence. This technique combines the separation power of LC with the mass analysis capabilities of MS, allowing for the detection and structural elucidation of peptides in complex samples shimadzu.com.

LC-MS is widely used for peptide synthesis verification and impurity analysis due to its excellent sensitivity and qualitative performance shimadzu.com. For instance, LC/MS has been used to measure synthetic peptides, allowing for molecular weight confirmation and impurity analysis shimadzu.com. Tandem mass spectrometry (MS/MS) is particularly effective for structural characterization and identification . In an MS/MS experiment, a precursor ion is selected and fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence . Collision-induced dissociation (CID) is a commonly employed fragmentation technique .

LC-MS/MS methods are often utilized for the analysis of neuropeptides, which are present in very low amounts and require high sensitivity and selectivity dergipark.org.tr. Parameters such as the separation column, mobile phase composition, flow rate, fragmentation voltage, and collision energy are optimized for the analysis of specific peptides dergipark.org.tr. For example, in the analysis of vasoactive intestinal polypeptide (VIP), LC-MS/MS was used to observe precursor ions and fragment ions, allowing for analytical characterization dergipark.org.tr. The ionization of amino acids like asparagine can contribute to the observed charged species in MS analysis dergipark.org.tr.

LC-MS/MS integrated with techniques like feature-based molecular networking (FBMN) and de novo sequencing can facilitate rapid and thorough profiling of peptides in complex matrices, such as those derived from Lactobacillus reuteri mdpi.com. This approach allows for the identification of known peptides and can suggest new peptides with similar structures mdpi.com. While de novo sequencing can be challenging for cyclic peptides and may not distinguish between some isomers, LC-MS/MS remains a powerful technique for peptide identification mdpi.com.

Identifying short peptides (less than five amino acids) using LC-MS/MS can be challenging due to potential poor quality spectra from over- or under-fragmentation and the limited structural diversity leading to isobaric ions nih.gov. Combining MS or MS/MS spectral information with retention time information is an attractive strategy to improve the identification of short peptides, including homologous structures nih.gov.

Fragmentation at the Xxx-Pro bond in peptides has been analyzed using tandem mass spectrometry osu.edu. Cleavage occurs more readily at the Xxx-Pro bond compared to other locations, with the cleavage ratio varying depending on the identity of the amino acid at the Xxx position osu.edu. This suggests that fragmentation at the Xxx-Pro bond is predictable, and this information could be incorporated into peptide sequencing algorithms to improve protein identification osu.edu.

Structural and Computational Approaches

Structural and computational approaches provide valuable insights into the three-dimensional arrangement of this compound within peptides and proteins, as well as the mechanisms of reactions involving this dipeptide.

X-ray Crystallography in Determining this compound Containing Protein and Peptide Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structures of proteins and peptides, including those containing the this compound sequence nasa.govjhsph.edu. This method involves obtaining well-ordered crystals of the molecule of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam jhsph.edu. The diffraction data is then processed to determine the electron density map, from which the atomic structure can be built jhsph.edu.

X-ray crystallography has been used to determine the structure of complexes between proteins and peptides containing this compound or similar sequences. For example, the crystal structure of streptavidin complexed with a heptapeptide (B1575542) (Phe-Ser-His-Pro-Gln-Asn-Thr) was determined at 2.0-Å resolution nih.gov. The peptide was found to bind in a turn conformation, with specific side chains oriented towards the biotin-binding site nih.gov. This study provided insights into how the peptide utilizes binding determinants in the protein's active site nih.gov.

High-resolution X-ray diffraction data can provide detailed structural information relevant to reaction mechanisms. The structure of an acyl-enzyme complex formed between porcine pancreatic elastase (PPE) and an N-acetylated tripeptide (N-acetyl-Asn-Pro-Ile-CO2H) was determined at 0.95-Å resolution nih.gov. This allowed for the investigation of structural issues related to the mechanism of serine proteases, revealing, for instance, the planarity of the ester bond in the acyl-enzyme complex nih.gov. Comparison with structures of the native enzyme and those obtained from time-resolved studies can highlight structural rearrangements upon substrate binding and during catalysis nih.gov.

X-ray crystallography is also used in structural genomics initiatives to determine the structures of a large number of proteins, including those from various organisms nasa.govjhsph.edu. This contributes to a broader understanding of protein folds and families jhsph.edu. Studies have also utilized X-ray crystallography to investigate the structures of complexes between proteases, such as the human immunodeficiency virus 1 protease, and inhibitors containing modified peptide bonds that mimic reaction intermediates, including sequences that might be related to this compound or Asp-Pro cleavage sites pnas.org.

Studies on dipeptides with Pro-Asn sequences have also been investigated using X-ray experiments to understand their backbone-side chain interactions scispace.com.

Molecular Dynamics Simulations and Quantum Chemical Calculations for Investigating Reaction Mechanisms

Molecular dynamics (MD) simulations and quantum chemical (QC) calculations are computational methods used to study the behavior of molecules and investigate reaction mechanisms at an atomic and molecular level tsukuba.ac.jpebsco.com. MD simulations model the forces and motions governing atomic interactions over time, providing insights into molecular motion and the outcomes of chemical reactions ebsco.com. QC calculations, on the other hand, delve into the electronic structure of molecules and can be used to study reaction pathways and energy landscapes.

These computational approaches are valuable for understanding the dynamics and reactivity of peptides, including those containing this compound. MD simulations can be used to study the folding and dynamics of peptides in various environments, such as explicit water solvent nih.govplos.org. Comparisons between MD simulation results and QC calculations can provide insights into the strengths and limitations of different computational methods in predicting peptide behavior nih.govplos.org. For example, a study comparing MD simulations with QC calculations on Asn-Gly-containing heptapeptides revealed divergences in their predictions regarding beta-turn structures, suggesting potential force field dependencies nih.govplos.org.

QC calculations are also employed to investigate specific chemical processes relevant to peptide stability and degradation. The deamidation of asparagine (Asn) to aspartic acid (Asp) is a significant protein degradation pathway, and QC calculations have been used to theoretically study this process and the subsequent racemization through enolization researchgate.net. While the search results did not provide specific examples of MD or QC studies directly focused on the reaction mechanisms of the this compound dipeptide itself, these methods are broadly applicable to understanding peptide bond stability, conformational changes, and degradation pathways that could involve this compound. The lability of the Asp-Pro bond, which can undergo cleavage under acidic conditions, is a related phenomenon that can be investigated using computational methods to understand the underlying chemical mechanisms plos.orgresearchgate.netsigmaaldrich.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling approaches used to correlate the structural properties of molecules with their biological activities d-nb.inforsc.org. By developing mathematical models based on a set of compounds with known structures and activities, QSAR aims to predict the activity of new or untested compounds d-nb.info. This approach is widely applied in drug discovery and can be used to study bioactive peptides and their analogues rsc.org.

QSAR studies involve generating molecular descriptors that encode chemical structure information and then employing statistical regression techniques to correlate structural variations with biological activity d-nb.info. Different molecular descriptors can be used to evaluate various properties of the molecules d-nb.info.

While the search results did not yield specific QSAR studies focused solely on this compound analogues as the primary set of compounds, QSAR has been applied to studies involving peptides and analogues, including those with various amino acid compositions. For example, QSAR models have been developed for predicting the toxicity of peptides, and it has been observed that certain residues like Cys, His, Asn, and Pro are abundant and preferred at various positions in toxic peptides nih.gov. Dipeptide composition can be used to build QSAR models for toxicity prediction, achieving high accuracy nih.gov.

QSAR studies have also been conducted on bioactive peptides derived from food proteins, investigating various activities such as antioxidant, antimicrobial, and enzyme inhibition rsc.org. These studies aim to identify structural requirements for specific bioactivities rsc.org. Although discrepancies can exist across analyses due to factors like peptide dataset quality and the descriptors used, QSAR remains a valuable tool for the discovery of novel and potent bioactive peptides rsc.org.

QSAR approaches have also been applied to study inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9), where structural features of analogues (e.g., barbiturate (B1230296) derivatives) were correlated with inhibitory activity using 3D-QSAR methods researchgate.net. While this example does not directly involve this compound, it illustrates how QSAR can be used to understand the structural requirements for activity in peptide-related contexts or with molecules interacting with proteins.

Functional and Screening Assays

Functional and screening assays are crucial for identifying the biological activities of peptides and understanding their interactions with other molecules and cellular systems. For this compound, these methods help to elucidate potential roles in various biological processes.

Peptide Library Screening for Identifying Bioactive this compound Sequences

Peptide library screening is a high-throughput method used to identify peptides with desired biological activities from a large collection of sequences. This approach can involve synthetic libraries or those derived from natural sources. The screening process typically involves exposing the library to a target or a biological system and identifying peptides that exhibit a specific interaction or effect. mdpi.comgenscript.comproteogenix.sciencegoogle.comcreative-biolabs.comresearchgate.net

In the context of this compound, peptide library screening can be employed to identify longer peptide sequences containing the this compound motif that possess bioactivity, or to screen libraries of dipeptides to identify specific functions of this compound itself. For instance, a study investigating bioactive peptides from Hibiscus sabdariffa plant cells utilized LC-MS/MS to identify several proline-containing dipeptides, including this compound (NP). mdpi.com These identified dipeptides were then synthesized and evaluated for their biological effects in subsequent assays. mdpi.com This demonstrates how initial screening can pinpoint the presence of this compound in complex biological extracts, leading to further functional studies. While direct screening of large libraries for this compound bioactivity might be less common due to its simple structure, libraries containing this compound within longer sequences or comprehensive dipeptide libraries can be screened for various activities like enzyme inhibition or cellular modulation.

In Vitro Enzyme Inhibition and Activity Assays

In vitro enzyme assays are fundamental for determining if a peptide can modulate the activity of specific enzymes. These assays measure the effect of the peptide on enzyme reaction rates under controlled conditions. For this compound, such assays can reveal its potential as an enzyme inhibitor or substrate.

Studies have investigated the effect of this compound on the activity of enzymes like dipeptidyl peptidase IV (DPP-IV). One study reported that this compound exhibited a low inhibitory effect on DPP-IV, with an IC50 value greater than 20,000 µM. ul.ie This indicates that this compound is not a potent inhibitor of DPP-IV compared to other proline-containing peptides. In contrast, sequences containing Glp-Asn-Pro (pyroglutamyl-Asparagine-Proline) have been identified as competitive inhibitors of pyroglutamyl-peptidase II (PPII). nih.gov The inhibitory potency of these longer peptides was determined using kinetic assays, demonstrating the importance of surrounding amino acids for enzyme interaction. nih.gov These findings highlight that while the this compound dipeptide itself might have limited direct enzyme inhibitory activity in some cases, its presence within a larger peptide sequence can significantly influence enzymatic interactions.

Common methods for in vitro enzyme inhibition assays include spectroscopic or fluorometric methods that measure the production or consumption of a substrate or product over time in the presence and absence of the peptide. nih.gov

Cell-Based Assays for Investigating Cellular Responses to this compound Peptides

Cell-based assays are utilized to study the effects of peptides on living cells, providing insights into their potential biological functions and mechanisms of action within a more complex biological context compared to in vitro biochemical assays. immunologixlabs.commoleculardevices.comthermofisher.com These assays can assess various cellular responses, including cell viability, proliferation, differentiation, signaling pathway modulation, and the expression of specific proteins or genes. immunologixlabs.commoleculardevices.com

Research involving this compound has employed cell-based assays to evaluate its impact on cellular processes. For example, in the study on Hibiscus sabdariffa dipeptides, synthesized this compound, along with other identified dipeptides, was tested for its ability to suppress TGF-β1-induced collagen synthesis in human dermal fibroblasts. mdpi.com This type of assay directly assesses the functional effect of this compound on a relevant cellular activity. While not specifically focused on this compound, studies on dipeptide transport in plants have used cell-based experiments to show how cells respond to the uptake of various dipeptides, including those containing Asn and Pro residues, by observing effects on growth. oup.com The detection and quantification of amino acids and dipeptides in cell culture media using techniques like GC-FID also fall under cell-based investigations, providing information on cellular metabolism and peptide utilization. sigmaaldrich.com

Cell-based assays offer a more physiologically relevant system to predict the complexity of a therapeutic response compared to biochemical assays. immunologixlabs.com They are vital in different stages of research, from early discovery to understanding mechanisms of action. immunologixlabs.com

Omics Approaches in this compound Research

Omics technologies, such as metabolomics, proteomics, and peptidomics, provide comprehensive, large-scale data on biological molecules within a system. Applying these approaches to the study of this compound allows for a broader understanding of its presence, metabolism, and potential roles in biological systems.

Metabolomics Profiling for this compound and Related Peptides in Biological Systems

Metabolomics is the systematic study of small-molecule metabolites within biological systems. ahajournals.orgmetabolomicssociety.org This field aims to provide a comprehensive snapshot of the metabolic state of a cell, tissue, or organism. metabolomicssociety.orgunica.it Targeted and untargeted metabolomics approaches, often employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify and quantify a wide range of metabolites, including amino acids and peptides. unica.itresearchgate.netnih.govplos.orgmdpi.comnih.gov

Metabolomics profiling can be used to detect and quantify this compound and related dipeptides in various biological samples, such as plasma, urine, tissues, and cell extracts. ahajournals.orgunica.itresearchgate.netnih.govplos.orgmdpi.comresearchgate.net Studies focusing on dipeptide analysis using LC-MS/MS have identified and quantified numerous dipeptides in different biological contexts, including human lung tissue and liver tissue from patients with hepatocellular carcinoma. researchgate.netnih.govnih.gov While this compound might not be among the most abundant dipeptides, comprehensive dipeptide profiling methods can identify its presence and relative concentration. researchgate.netnih.govmdpi.comnih.gov For example, this compound has been identified as one of the dipeptides whose levels fluctuate in the model plant Arabidopsis thaliana under different light conditions, indicating its presence and potential metabolic activity in plant systems. frontiersin.org Metabolomics studies can also identify changes in the levels of individual amino acids like asparagine and proline, which are the constituent components of this compound, providing indirect insights into dipeptide metabolism. researchgate.net The application of metabolomics in studying biological responses to various stimuli or in disease states can reveal alterations in this compound levels, suggesting its involvement in these processes. unica.itplos.orgnih.govresearchgate.net

Proteomics and Peptidomics in the Context of this compound Protein Turnover Studies

Proteomics involves the large-scale study of proteins, while peptidomics focuses specifically on the comprehensive analysis of endogenous peptides in biological samples. creative-proteomics.comacs.orggithub.io Peptidomics serves as a bridge between proteomics and metabolomics, focusing on peptides typically ranging up to ~20 kDa. creative-proteomics.com These peptides can originate from protein degradation, processing, or be signaling molecules themselves. creative-proteomics.com

In the context of this compound, peptidomics is particularly relevant for studying protein turnover. Proteins are constantly synthesized and degraded within cells, and this degradation process, often mediated by proteases like the proteasome, generates a complex mixture of peptides. acs.orggithub.ionih.gov Peptidomics techniques, primarily utilizing mass spectrometry, can identify and quantify these endogenous peptides, providing insights into proteolytic pathways and protein breakdown. creative-proteomics.comacs.orggithub.ionih.gov While direct studies specifically tracking the turnover of proteins that would yield this compound as a primary product are less common, peptidomics can reveal the presence of this compound or peptides containing the this compound sequence among the endogenous peptide pool. This can indirectly suggest the types of proteins being degraded or the activity of specific peptidases. For example, a quantitative peptidomics study in mouse brain investigated the role of a carboxypeptidase in the degradation of intracellular peptides produced after proteasome function, demonstrating how peptidomics can be used to understand peptide metabolism and protein turnover. nih.gov The identification of peptide sequences containing this compound in peptidomics datasets, such as in immunopeptidomics studies which analyze peptides presented by MHC molecules, can also provide clues about protein processing and turnover. aacrjournals.org Furthermore, the identification of longer peptides containing the this compound motif from protein hydrolysates, as seen in studies on bioactive peptides from food sources, demonstrates the potential for proteolytic cleavage to generate sequences containing this compound. mdpi.com

Future Directions and Emerging Research Avenues

Development of Targeted Modulators Based on Asn-Pro Interaction Mechanisms

The inherent reactivity of the this compound peptide bond, particularly its propensity for non-enzymatic cleavage via a succinimide (B58015) intermediate, presents an intriguing target for modulation. researchgate.netresearchgate.netportlandpress.comcnr.it This cleavage can impact protein stability and function, and its accumulation in long-lived proteins has been linked to aging and age-related diseases like cataracts. researchgate.netportlandpress.com Future research could focus on developing targeted modulators that either inhibit or promote this specific cleavage event.

Inhibitors of this compound cleavage could have therapeutic potential in preventing the degradation of key proteins, thereby mitigating the effects of aging or disease-associated protein damage. Research would involve understanding the precise chemical environment and catalytic factors that influence the cleavage rate to design molecules that interfere with the succinimide formation or subsequent hydrolysis.

Conversely, in certain contexts, promoting this compound cleavage might be desirable. For instance, if a protein containing an this compound sequence becomes misfolded or dysfunctional, targeted cleavage could serve as a mechanism for controlled protein turnover. Developing molecules that specifically enhance this compound cleavage could offer a strategy for clearing aberrant proteins.

Furthermore, the this compound sequence is a part of the conserved this compound-Ala (NPA) motif found in aquaporins, which are crucial for water and solute transport across membranes. usp.brresearchgate.netebi.ac.uk While the NPA motif itself is a target within aquaporin research, future work could explore if the this compound dipeptide within this motif, or its specific interactions, could be targeted by small molecules to modulate aquaporin function. This would require a detailed understanding of the structural dynamics of the NPA motif and how the this compound component contributes to pore function and regulation.

Advanced Computational Modeling for Predictive Understanding of this compound Reactivity and Functionality

Computational modeling has already been applied to study the mechanism of peptide bond cleavage at asparagine residues, including those followed by proline. researchgate.netwsu.edu Future directions will involve leveraging more advanced computational techniques to gain a deeper and more predictive understanding of this compound.

Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches can be employed to precisely model the transition states and energy barriers involved in this compound cleavage under various conditions (e.g., different pH, temperature, presence of ions or other molecules). This can help predict the stability of this compound containing peptides and proteins and inform the design of cleavage-modulating agents.

Machine learning and artificial intelligence could also be integrated with computational modeling to analyze large datasets of protein sequences and structures, identifying patterns related to the occurrence and context of this compound. This could help predict potential cleavage sites or functional roles of this compound in newly discovered proteins.

Interdisciplinary Approaches Integrating Synthetic Biology, Omics, and Biophysics in this compound Research

A comprehensive understanding of this compound and its roles will benefit significantly from interdisciplinary approaches that combine synthetic biology, omics technologies, and biophysics.

Synthetic biology offers the tools to design and construct novel peptides or proteins containing the this compound sequence in specific contexts. usp.brstanford.edupnas.org This allows for controlled experimental systems to study the effects of this compound on peptide stability, folding, and interaction with other molecules. Researchers could engineer proteins with modified this compound sequences to probe the mechanisms of cleavage or to create peptides with enhanced or reduced stability.

Omics technologies, such as proteomics and peptidomics, can be used to globally identify and quantify this compound containing peptides in complex biological samples under different conditions (e.g., during aging, in disease states, or in response to environmental changes). usp.br This can help correlate the presence or cleavage of this compound with specific biological processes or pathways. Analyzing the abundance and modification status of peptides containing this compound can provide biomarkers for disease or aging.

By combining these interdisciplinary approaches, researchers can move beyond studying this compound in isolation to understanding its complex roles within living systems, paving the way for novel therapeutic strategies and biotechnological applications.

Q & A

Q. How should researchers design experiments to investigate Asn-Pro’s stability under physiological conditions?

- Methodological Answer: